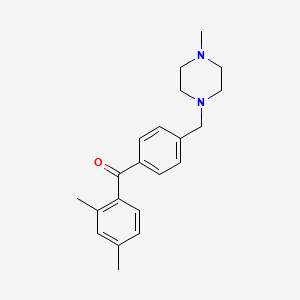

2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the CAS Number 898788-72-2 and a linear formula of C21H26N2O . It has a molecular weight of 322.45 .

Molecular Structure Analysis

The IUPAC name for this compound is (2,4-dimethylphenyl){3-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . The InChI code is 1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 .Scientific Research Applications

Photochemical Cycloaddition : Benzophenone, including derivatives like 2,4-dimethyl-benzophenone, has been studied for its role in photochemical cycloaddition reactions. This application is significant in the field of organic chemistry for synthesizing complex cyclic structures (Nitta, Kuroki, & Sugiyama, 1980).

Environmental Applications : Research has explored the use of tertiary amine-functionalized adsorption resins, which could be synthesized using materials including dimethyl-benzophenone derivatives, for the removal of environmental pollutants like benzophenone-4 from water. This highlights its potential in environmental remediation (Zhou et al., 2018).

Intracomplex Electron Transfer Studies : Investigations into the intracomplex electron transfer upon direct excitation of a ground-state complex involving benzophenone suggest a role for these compounds in understanding the dynamics of electron transfer processes (Nakayama, Takahashi, Ibuki, & Hamanoue, 1993).

Photoinitiators in Polymerization : Benzophenone derivatives have been examined for their role as photoinitiators in polymerization processes. This application is crucial in materials science for developing new polymeric materials (Hageman, 1997).

Synthesis of Novel Compounds : The synthesis of new compounds like dimethyl-benzo[1,3,6]oxadiazepine and 1,3,5-triazepine derivatives from 2,4-dimethyl-benzophenone demonstrates its utility in creating new pharmacologically active molecules (Abu‐Hashem & Aly, 2017).

Magnetic Material Research : Studies involving the use of benzophenone derivatives in creating laminar inorganic-organic hybrid materials have implications for developing new magnetic materials (Hu et al., 2009).

properties

IUPAC Name |

(2,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-4-9-20(17(2)14-16)21(24)19-7-5-18(6-8-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFTWGZBOQICMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642975 |

Source

|

| Record name | (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-71-6 |

Source

|

| Record name | (2,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)

![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)